N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex chemical compound known for its multifaceted applications in various scientific fields. This compound, characterized by its unique structure involving a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine core, has been the subject of extensive research due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide generally involves a multistep process. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and thiophene-2-carboxamide moieties. Typical reaction conditions may involve the use of catalysts, specific solvents, and temperature control to achieve desired yields and purity. Industrial Production Methods: Industrial production may leverage high-throughput methods such as automated flow chemistry or large-scale batch reactors. These methods aim to optimize the reaction conditions for cost-effectiveness and scalability, ensuring the compound's consistency and quality on a larger scale.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each type of reaction may yield different derivatives or modifications of the original compound. Common Reagents and Conditions: Oxidation reactions often involve reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions might utilize agents like sodium borohydride, while substitution reactions can be facilitated by halogenated reagents under controlled conditions. Major Products: The major products formed depend on the type of reaction undertaken. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the corresponding amines or alcohols.
Scientific Research Applications
The compound's unique structure renders it useful in various scientific domains : The compound's unique structure renders it useful in various scientific domains: Chemistry: It serves as a precursor for synthesizing new chemical entities. Biology: The compound's potential biological activity includes enzyme inhibition and receptor modulation. Medicine: It's explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Industry: Applications in material science and catalysis due to its robust chemical properties.
Mechanism of Action
The compound's mechanism of action often involves specific molecular targets and pathways. It may bind to particular enzymes or receptors, thereby modulating their activity. The precise pathways can include signal transduction, inhibition of enzymatic activity, or interference with molecular synthesis processes.
Comparison with Similar Compounds
Compared to other compounds with similar core structures, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to the presence of the fluorophenyl and thiophene-2-carboxamide groups. These substitutions enhance its stability and reactivity, making it a more versatile and potent compound. Similar Compounds Include:
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
This compound’s unique characteristics offer promising avenues for further research and application across various scientific fields.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN7OS/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKKAZDLMXIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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